molecular formula C14H20BrNO3 B8161741 tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate

tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate

Cat. No.: B8161741
M. Wt: 330.22 g/mol
InChI Key: YMNZBWDVVQYOLV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-substituted phenoxy group, and an ethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate typically involves the reaction of 3-bromo-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .

Biology: In biological research, this compound is used to study the interactions of carbamates with biological systems. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also utilized in the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. This interaction is particularly relevant in the context of enzyme inhibition studies and drug design .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl (2-(3-bromo-5-methylphenoxy)ethyl)carbamate exhibits unique properties due to the presence of the methyl group on the phenoxy ring. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets. The bromo and methyl substituents also contribute to the compound’s distinct physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[2-(3-bromo-5-methylphenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-10-7-11(15)9-12(8-10)18-6-5-16-13(17)19-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZBWDVVQYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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